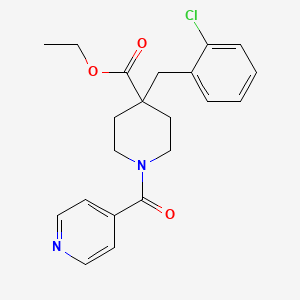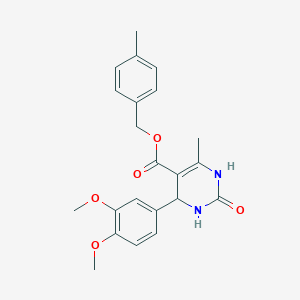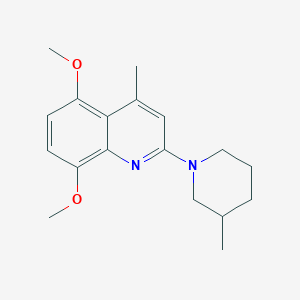![molecular formula C23H22N2O3 B5140597 N-{2-methyl-4-[(phenylacetyl)amino]phenyl}-2-phenoxyacetamide](/img/structure/B5140597.png)
N-{2-methyl-4-[(phenylacetyl)amino]phenyl}-2-phenoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-methyl-4-[(phenylacetyl)amino]phenyl}-2-phenoxyacetamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer treatment and other medical fields. This compound is also known as MPAA and has been synthesized using various methods.
科学研究应用
MPAA has been studied extensively for its potential use in cancer treatment. It has been found to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer. MPAA has also been shown to induce apoptosis, which is the programmed cell death of cancer cells. Additionally, MPAA has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
作用机制
The mechanism of action of MPAA involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to the arrest of the cell cycle and ultimately, the programmed cell death of cancer cells. MPAA has also been found to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. This leads to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
MPAA has been shown to have a low toxicity profile in vitro and in vivo. It has been found to be well-tolerated by animals in preclinical studies. MPAA has also been shown to have anti-inflammatory effects and to inhibit angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients and oxygen.
实验室实验的优点和局限性
The advantages of using MPAA in lab experiments include its low toxicity profile, its ability to inhibit tubulin polymerization and histone deacetylases, and its potential use in cancer treatment and other medical fields. The limitations of using MPAA in lab experiments include the need for further studies to determine its efficacy and safety in humans, as well as the need for more efficient synthesis methods.
未来方向
There are several future directions for the study of MPAA. These include further studies on its efficacy and safety in humans, the development of more efficient synthesis methods, and the exploration of its potential use in combination with other drugs for cancer treatment. Additionally, MPAA could be studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and other neurodegenerative disorders.
In conclusion, MPAA is a synthetic compound that has shown potential for use in cancer treatment and other medical fields. Its mechanism of action involves the inhibition of tubulin polymerization and histone deacetylases, leading to the arrest of the cell cycle and the programmed cell death of cancer cells. MPAA has a low toxicity profile and has been well-tolerated by animals in preclinical studies. Further studies are needed to determine its efficacy and safety in humans and to develop more efficient synthesis methods. MPAA could also be studied for its potential use in the treatment of other diseases.
合成方法
The synthesis of MPAA involves the reaction of 2-methyl-4-nitroaniline with phenylacetyl chloride to form 2-methyl-4-[(phenylacetyl)amino]nitrobenzene. This intermediate is then reduced using sodium dithionite to obtain 2-methyl-4-[(phenylacetyl)amino]aniline. Finally, the coupling of this compound with 2-phenoxyacetyl chloride using triethylamine as a catalyst produces MPAA.
属性
IUPAC Name |
N-[3-methyl-4-[(2-phenoxyacetyl)amino]phenyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-17-14-19(24-22(26)15-18-8-4-2-5-9-18)12-13-21(17)25-23(27)16-28-20-10-6-3-7-11-20/h2-14H,15-16H2,1H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIGQVMOGSRESY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CC2=CC=CC=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-methyl-4-[(phenylacetyl)amino]phenyl}-2-phenoxyacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-fluorophenyl)-5-[3-(2-methoxyphenyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5140520.png)

![4-bromo-2-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5140538.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B5140539.png)
![4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline](/img/structure/B5140545.png)
![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5140547.png)
![10-({[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B5140557.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-[1,2,4]triazolo[1,5-a]pyrimidin-6-ylacetamide](/img/structure/B5140560.png)


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-tert-butylbenzamide](/img/structure/B5140570.png)


![4-(4-ethylphenyl)-2-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-1(2H)-phthalazinone](/img/structure/B5140609.png)